Anfen

Description

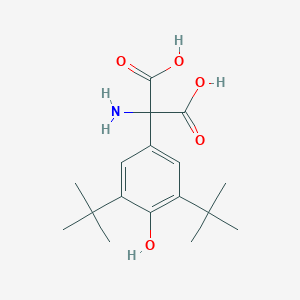

Structure

3D Structure

Properties

CAS No. |

154974-43-3 |

|---|---|

Molecular Formula |

C17H25NO5 |

Molecular Weight |

323.4 g/mol |

IUPAC Name |

2-amino-2-(3,5-ditert-butyl-4-hydroxyphenyl)propanedioic acid |

InChI |

InChI=1S/C17H25NO5/c1-15(2,3)10-7-9(17(18,13(20)21)14(22)23)8-11(12(10)19)16(4,5)6/h7-8,19H,18H2,1-6H3,(H,20,21)(H,22,23) |

InChI Key |

BTFTUFBNYKHSTI-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C(=O)O)(C(=O)O)N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C(=O)O)(C(=O)O)N |

Other CAS No. |

154974-43-3 |

Synonyms |

2,4-(hydroxy-3,5-ditributylphenyl)-2-aminomalonic acid anfen anphen |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Analysis of Anfen's Mechanism of Action in Inflammatory Pathways

Notice: The compound "Anfen" appears to be a fictional or proprietary substance for which no public scientific literature is available. The following guide is a synthesized example based on the well-understood mechanisms of common non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents. This information is for illustrative purposes only and does not represent actual data for a compound named this compound.

This technical guide provides a comprehensive overview of a plausible mechanism of action for a hypothetical anti-inflammatory compound, herein referred to as this compound, within the context of inflammatory signaling pathways. It is intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The primary anti-inflammatory, analgesic, and antipyretic effects of many NSAIDs are achieved through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation.[3][4]

-

COX-1 is constitutively expressed in most tissues and is involved in producing prostaglandins that serve physiological functions, such as protecting the gastric mucosa and maintaining kidney function.[2]

-

COX-2 is an inducible enzyme, with its expression significantly increasing during inflammation in response to stimuli like cytokines.[2] Prostaglandins produced by COX-2 contribute to the pain and swelling associated with inflammation.[2]

This compound is hypothesized to be a selective COX-2 inhibitor . This selectivity would allow it to reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2]

Signaling Pathways Modulated by this compound

The inhibition of COX-2 by this compound would directly impact the prostaglandin synthesis pathway, leading to downstream effects on various inflammatory signaling cascades.

Inflammatory stimuli, such as lipopolysaccharide (LPS) from bacteria, trigger the activation of cellular signaling pathways that lead to the upregulation of COX-2. This enzyme then converts arachidonic acid, released from the cell membrane by phospholipase A2, into prostaglandin H2 (PGH2). PGH2 is subsequently converted to various prostanoids, including the highly pro-inflammatory PGE2.[1][3] PGE2 contributes to inflammation by increasing vascular permeability, causing vasodilation, and sensitizing peripheral nerve endings to pain.[1]

DOT Script for Prostaglandin Synthesis Pathway

Caption: this compound's inhibition of the COX-2 enzyme in the prostaglandin synthesis pathway.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound, illustrating its potency and selectivity.

Table 1: In Vitro Enzyme Inhibition Assay

| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |

| This compound | 250 | 5 | 50 |

| Celecoxib | 200 | 8 | 25 |

| Ibuprofen | 15 | 35 | 0.43 |

IC₅₀: The half maximal inhibitory concentration.

Table 2: In Vivo Anti-Inflammatory Activity in a Rat Carrageenan-Induced Paw Edema Model

| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) |

| Vehicle | - | 0 |

| This compound | 10 | 45 |

| This compound | 30 | 72 |

| Indomethacin | 10 | 65 |

Experimental Protocols

Detailed methodologies for the key experiments cited in the quantitative data tables are provided below.

Objective: To determine the in vitro potency and selectivity of this compound for inhibiting human recombinant COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Source: Human recombinant COX-1 and COX-2 enzymes.

-

Substrate: Arachidonic acid.

-

Assay Principle: A colorimetric or fluorometric assay is used to measure the peroxidase activity of the COX enzymes. The conversion of a chromogenic substrate by the peroxidase component of the enzyme is measured in the presence and absence of the test compound (this compound).

-

Procedure:

-

A reaction mixture containing the respective enzyme (COX-1 or COX-2), heme, and a peroxidase substrate is prepared in a 96-well plate.

-

Varying concentrations of this compound or a reference compound are added to the wells.

-

The reaction is initiated by the addition of arachidonic acid.

-

The plate is incubated at 37°C for a specified time (e.g., 10 minutes).

-

The absorbance or fluorescence is measured using a plate reader.

-

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

DOT Script for In Vitro Assay Workflow

Caption: Workflow for the in vitro COX inhibition assay.

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in an acute inflammatory model.

Methodology:

-

Animal Model: Male Wistar rats (180-220g).

-

Induction of Inflammation: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of the rats.

-

Treatment:

-

Animals are divided into groups (n=6-8 per group).

-

This compound (e.g., 10 and 30 mg/kg), a reference drug (e.g., Indomethacin 10 mg/kg), or vehicle (e.g., 0.5% carboxymethylcellulose) is administered orally one hour before the carrageenan injection.

-

-

Measurement of Paw Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: The percentage of paw edema inhibition is calculated for each treatment group at each time point using the following formula:

-

% Inhibition = [ (V_c - V_t) / V_c ] x 100

-

Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

-

DOT Script for In Vivo Model Workflow

Caption: Workflow for the carrageenan-induced paw edema model.

Conclusion

The hypothetical compound this compound demonstrates a potent and selective inhibition of the COX-2 enzyme. This mechanism of action effectively reduces the production of pro-inflammatory prostaglandins, leading to significant anti-inflammatory effects in preclinical models. The data presented in this guide provide a strong rationale for the further development of this compound as a novel anti-inflammatory therapeutic agent. Further studies would be required to fully elucidate its effects on other inflammatory pathways and to establish its safety and efficacy profile in clinical settings.

References

A Comprehensive Technical Guide to the Pharmacokinetics and Pharmacodynamics of Dexibuprofen

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the pharmacokinetic and pharmacodynamic properties of dexibuprofen, the pharmacologically active S(+)-enantiomer of ibuprofen. By isolating the active isomer, dexibuprofen offers potential therapeutic advantages, including a reduced drug burden compared to its racemic counterpart.[1] This guide synthesizes current knowledge, presenting quantitative data, experimental methodologies, and key mechanistic pathways to support advanced research and development.

Pharmacokinetics (ADME)

Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). Dexibuprofen exhibits a predictable pharmacokinetic profile, which is a key advantage in clinical applications.[1]

Absorption

Dexibuprofen is rapidly absorbed from the gastrointestinal tract following oral administration.[1] Peak plasma concentrations are typically achieved within 1 to 2 hours.[1] As the S(+)-enantiomer, it does not require the chiral inversion that the R(-)-enantiomer of racemic ibuprofen undergoes, which can contribute to more consistent and predictable plasma levels.[1]

Distribution

The distribution of dexibuprofen is characterized by extensive binding to plasma proteins, exceeding 99%, primarily with albumin.[1] This high degree of protein binding limits the volume of distribution.[2] It is the unbound, or free, fraction of the drug that is pharmacologically active and available to be metabolized and exert its effects.[3][4] Despite high plasma protein binding, dexibuprofen effectively accumulates in compartments where inflammation is present, such as synovial fluid.[2][5]

Metabolism

Dexibuprofen is primarily metabolized in the liver.[1] The metabolism of the S-(+)-enantiomer is predominantly catalyzed by the cytochrome P450 isoform CYP2C9.[2] The main metabolic pathways are oxidation and conjugation, leading to the formation of two major inactive metabolites: 2-hydroxy-ibuprofen and carboxy-ibuprofen.[2][6] These metabolites, along with their corresponding acyl glucuronides, account for a significant portion of the administered dose excreted in the urine.[2][6]

Excretion

The elimination of dexibuprofen and its metabolites occurs predominantly through renal excretion.[1][5] The plasma half-life is relatively short, estimated to be between 1.8 and 2.5 hours.[1] Little to no unchanged drug is found in the urine, indicating that it is almost completely metabolized before excretion.[6]

Table 1: Summary of Key Pharmacokinetic Parameters for Dexibuprofen

| Parameter | Value | Source(s) |

| Time to Peak Plasma (Tmax) | 1.0 - 2.2 hours | [1][7] |

| Plasma Half-Life (t1/2) | 1.8 - 2.5 hours | [1] |

| Plasma Protein Binding | > 99% (primarily to albumin) | [1] |

| Primary Metabolism Route | Hepatic (Oxidation & Conjugation) | [1][2] |

| Primary P450 Enzyme | CYP2C9 | [2] |

| Primary Excretion Route | Renal | [1][5] |

digraph "Pharmacokinetic_Pathway_of_Dexibuprofen" { graph [rankdir="LR", splines=ortho, bgcolor="#FFFFFF"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];// Nodes Oral [label="Oral Administration\n(Dexibuprofen)", fillcolor="#F1F3F4", fontcolor="#202124"]; GI_Tract [label="GI Tract", fillcolor="#F1F3F4", fontcolor="#202124"]; Absorption [label="Rapid Absorption", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; Plasma [label="Systemic Circulation\n(Plasma)", fillcolor="#F1F3F4", fontcolor="#202124"]; Distribution [label="Distribution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", style=filled]; Protein_Binding [label=">99% Plasma Protein\n(Albumin) Bound", fillcolor="#FBBC05", fontcolor="#202124"]; Free_Drug [label="Free Dexibuprofen\n(Active)", fillcolor="#FBBC05", fontcolor="#202124"]; Tissues [label="Target Tissues\n(e.g., Synovial Fluid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Liver [label="Liver", fillcolor="#F1F3F4", fontcolor="#202124"]; Metabolism [label="Metabolism\n(CYP2C9)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; Metabolites [label="Inactive Metabolites\n(Hydroxy- & Carboxy-ibuprofen)", fillcolor="#F1F3F4", fontcolor="#202124"]; Kidney [label="Kidney", fillcolor="#F1F3F4", fontcolor="#202124"]; Excretion [label="Renal Excretion", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF", style=filled]; Urine [label="Urine", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Oral -> GI_Tract; GI_Tract -> Absorption [label=" "]; Absorption -> Plasma; Plasma -> Distribution; Distribution -> Protein_Binding [dir=both]; Distribution -> Free_Drug; Free_Drug -> Tissues [label="Pharmacological Effect"]; Free_Drug -> Liver; Liver -> Metabolism; Metabolism -> Metabolites; Metabolites -> Kidney; Kidney -> Excretion; Excretion -> Urine; }

Caption: The ADME pathway of orally administered dexibuprofen.

Pharmacodynamics

Pharmacodynamics involves the study of a drug's molecular, biochemical, and physiological effects, including its mechanism of action.

Mechanism of Action

The primary mechanism of action for dexibuprofen, like other nonsteroidal anti-inflammatory drugs (NSAIDs), is the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[8][9] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[1][8][9]

-

COX-1 Inhibition: This isoform is constitutively expressed and plays a role in "house-keeping" functions, such as protecting the gastrointestinal mucosa and maintaining kidney function.[9] Inhibition of COX-1 is primarily associated with the adverse gastrointestinal effects of NSAIDs.[8][10]

-

COX-2 Inhibition: This isoform is typically induced at sites of inflammation.[9] Its inhibition is largely responsible for the analgesic, antipyretic, and anti-inflammatory effects of dexibuprofen.[8]

By blocking the production of prostaglandins, dexibuprofen effectively reduces pain, inflammation, and fever.[1][2]

Caption: Dexibuprofen non-selectively inhibits COX-1 and COX-2 enzymes.

Therapeutic Effects & Potency

Dexibuprofen is the eutomer, or the pharmacologically active enantiomer, of ibuprofen.[8] It is responsible for the majority of the anti-inflammatory, analgesic, and antipyretic effects of the racemic mixture.[2][8] As a result, dexibuprofen is approximately twice as potent as racemic ibuprofen on a milligram-for-milligram basis.[1] This allows for the administration of a lower total drug dose to achieve equivalent therapeutic outcomes, thereby reducing the overall xenobiotic load on the patient.[1]

Table 2: Dosage Equivalence of Dexibuprofen and Racemic Ibuprofen

| Indication | Typical Dexibuprofen Dose | Equivalent Racemic Ibuprofen Dose | Source(s) |

| Mild to Moderate Pain | 200-300 mg every 8 hours | 400-600 mg every 8 hours | [1] |

| Osteoarthritis | 300-400 mg twice daily | 600-800 mg twice daily | [1] |

| Dysmenorrhea | 300 mg every 8 hours | 600 mg every 8 hours | [1] |

Experimental Protocols & Methodologies

The characterization of dexibuprofen's pharmacokinetic and pharmacodynamic profiles relies on established experimental designs and analytical techniques.

Pharmacokinetic Study Protocol

A common approach to evaluate the pharmacokinetics of an oral drug formulation is the single-dose, randomized, crossover study in healthy volunteers.

-

Study Design: A two-period, two-sequence crossover design is often employed. A cohort of healthy volunteers receives a single dose of the test formulation (e.g., 400 mg dexibuprofen tablet) and a reference formulation in randomized order, separated by a washout period sufficient to ensure complete elimination of the drug from the previous period.

-

Sample Collection: Serial blood samples are collected from each participant at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose). Plasma is separated by centrifugation and stored frozen until analysis.

-

Bioanalytical Method: The concentration of dexibuprofen in plasma samples is quantified using a validated high-performance liquid chromatography (HPLC) method, often coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity and selectivity.[11] An internal standard is used to ensure accuracy.

-

Data Analysis: Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life) are calculated from the concentration-time data for each participant using non-compartmental analysis.

Caption: A typical experimental workflow for a crossover pharmacokinetic study.

In Vitro Pharmacodynamic Assay Protocol

The inhibitory activity of dexibuprofen on COX-1 and COX-2 can be assessed using a human whole-blood assay.

-

Assay Principle: This method measures the synthesis of specific prostaglandins as markers for COX-1 and COX-2 activity. Thromboxane B2 (TxB2), a stable metabolite of TxA2, is used as a marker for COX-1 activity in platelets. Prostaglandin E2 (PGE2), induced by lipopolysaccharide (LPS), is used as a marker for COX-2 activity in monocytes.

-

Methodology:

-

Whole blood samples are collected from healthy, drug-free volunteers.

-

Aliquots of blood are incubated with increasing concentrations of dexibuprofen or a vehicle control.

-

For the COX-2 assay, LPS is added to induce enzyme expression and activity. For the COX-1 assay, blood is allowed to clot to stimulate platelet aggregation and TxB2 production.

-

After incubation, plasma (for PGE2) or serum (for TxB2) is separated.

-

The concentrations of PGE2 and TxB2 are measured using validated enzyme-linked immunosorbent assays (ELISAs).

-

-

Data Analysis: The concentration of dexibuprofen that causes 50% inhibition of prostaglandin synthesis (IC50) is calculated for both COX-1 and COX-2.[12] The ratio of IC50 values (COX-2/COX-1) provides a measure of the drug's selectivity.

Conclusion

Dexibuprofen presents a refined therapeutic option compared to racemic ibuprofen, offering a more predictable pharmacokinetic profile and a reduced drug burden for equivalent efficacy.[1] Its rapid absorption, extensive protein binding, efficient hepatic metabolism, and renal excretion are well-characterized. The pharmacodynamic effects are mediated through the potent, non-selective inhibition of COX-1 and COX-2 enzymes. A thorough understanding of these principles, supported by robust experimental methodologies, is essential for the continued development and optimal clinical application of dexibuprofen in managing pain and inflammation.

References

- 1. dexibuprofen.com [dexibuprofen.com]

- 2. Dexibuprofen Therapeutic Advances: Prodrugs and Nanotechnological Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. google.com [google.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of dexibuprofen administered as 200 mg and 400 mg film-coated tablets in healthy volunteers. | Semantic Scholar [semanticscholar.org]

- 8. Ibuprofen - Wikipedia [en.wikipedia.org]

- 9. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

S(+)-Ibuprofen: A Deep Dive into its Enantioselective Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the core enantioselective properties of S(+)-ibuprofen, the pharmacologically active isomer of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. It is well-established that the therapeutic effects of racemic ibuprofen are primarily attributed to the S(+) enantiomer, also known as dexibuprofen. This document provides a comprehensive overview of its differential pharmacology, pharmacokinetics, and mechanism of action compared to its counterpart, R(-)-ibuprofen.

Core Concepts: Enantioselectivity in Ibuprofen

Ibuprofen possesses a chiral center, leading to the existence of two enantiomers: S(+)-ibuprofen and R(-)-ibuprofen. While chemically similar, these stereoisomers exhibit significant differences in their biological activity. The S(+) enantiomer is the potent inhibitor of cyclooxygenase (COX) enzymes, the key targets for NSAIDs, while the R(-) enantiomer is largely inactive in this regard.[1][2]

A crucial aspect of ibuprofen's pharmacology is the unidirectional chiral inversion of the inactive R(-) enantiomer to the active S(+) enantiomer in vivo. This metabolic process contributes to the overall therapeutic effect of racemic ibuprofen, though the extent of this conversion can vary among individuals.[1][2] The administration of the pure S(+)-enantiomer offers the potential for a more targeted therapeutic approach with a lower dose and potentially reduced metabolic burden and adverse effects.[1]

Quantitative Pharmacological Data

The enantioselective action of ibuprofen is most evident in its differential inhibition of COX enzymes and its pharmacokinetic profile.

Cyclooxygenase (COX) Inhibition

The primary mechanism of action for ibuprofen is the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. S(+)-ibuprofen is a significantly more potent inhibitor of both COX isoforms compared to R(-)-ibuprofen.

Table 1: Comparative Inhibition of Cyclooxygenase (COX) Isoforms by Ibuprofen Enantiomers

| Enantiomer | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| S(+)-Ibuprofen | 1.8 | 4.6 |

| R(-)-Ibuprofen | >1000 | >1000 |

Source: Boneberg, E. M., Zou, M. H., & Ullrich, V. (1996). Inhibition of cyclooxygenase-1 and -2 by R(-)- and S(+)-ibuprofen. Journal of Clinical Pharmacology, 36(12 Suppl), 16S–19S.[3]

Pharmacokinetic Parameters

The pharmacokinetic profiles of S(+)- and R(-)-ibuprofen also exhibit stereoselectivity. Following administration of racemic ibuprofen, the plasma concentrations of the S(+) enantiomer are typically higher and more sustained than those of the R(-) enantiomer, partly due to the in vivo chiral inversion.

Table 2: Representative Pharmacokinetic Parameters of S(+)- and R(-)-Ibuprofen Following Oral Administration of Racemic Ibuprofen (400 mg) in Healthy Volunteers

| Parameter | S(+)-Ibuprofen | R(-)-Ibuprofen |

| Cmax (µg/mL) | 20.0 | 18.1 |

| AUC (µg·h/mL) | 67.5 | 39.7 |

Note: These values are representative and can vary based on the specific study population and formulation. Data extracted from a study on ibuprofen lysinate.

Signaling Pathways and Mechanisms

The anti-inflammatory and analgesic effects of S(+)-ibuprofen stem from its inhibition of the cyclooxygenase pathway.

Cyclooxygenase (COX) Signaling Pathway

Caption: Inhibition of the COX pathway by ibuprofen enantiomers.

Chiral Inversion of R(-)- to S(+)-Ibuprofen

The in vivo conversion of R(-)-ibuprofen to S(+)-ibuprofen is a critical aspect of the drug's overall activity when administered as a racemate. This process is catalyzed by a series of enzymes.

Caption: Enzymatic pathway of R(-)- to S(+)-ibuprofen chiral inversion.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general procedure for determining the IC50 values of ibuprofen enantiomers against COX-1 and COX-2.

Objective: To quantify the inhibitory potency of S(+)- and R(-)-ibuprofen on COX-1 and COX-2 activity.

Materials:

-

Recombinant human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, epinephrine)

-

Test compounds (S(+)- and R(-)-ibuprofen) dissolved in a suitable solvent (e.g., DMSO)

-

Detection system (e.g., ELISA for PGE2, oxygen consumption sensor, or colorimetric/fluorometric probe)

-

Microplate reader

Procedure:

-

Enzyme Preparation: Dilute the recombinant COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of S(+)- and R(-)-ibuprofen.

-

Reaction Setup: In a microplate, add the reaction buffer, cofactors, and the diluted enzyme.

-

Inhibitor Incubation: Add the different concentrations of the ibuprofen enantiomers or vehicle control to the wells and pre-incubate for a defined period (e.g., 10 minutes at 37°C).

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Reaction Termination: After a specific incubation time (e.g., 2 minutes), stop the reaction (e.g., by adding a strong acid).

-

Detection: Quantify the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Chiral Separation of Ibuprofen Enantiomers by HPLC

This protocol describes a method for separating and quantifying S(+)- and R(-)-ibuprofen from a sample.

Objective: To resolve and quantify the enantiomers of ibuprofen.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., cellulose or amylose-based)

-

Mobile phase (e.g., a mixture of n-hexane, isopropanol, and trifluoroacetic acid)

-

Ibuprofen standard (racemic, S(+)-, and R(-)-enantiomers)

-

Sample containing ibuprofen

Procedure:

-

Sample Preparation: Dissolve the sample containing ibuprofen in the mobile phase or a compatible solvent.

-

HPLC System Setup:

-

Install the chiral column.

-

Equilibrate the system with the mobile phase at a constant flow rate.

-

Set the UV detector to an appropriate wavelength for ibuprofen detection (e.g., 220 nm).

-

-

Standard Injection: Inject known concentrations of the racemic and pure enantiomer standards to determine their retention times and to generate a calibration curve for quantification.

-

Sample Injection: Inject the prepared sample into the HPLC system.

-

Data Acquisition and Analysis:

-

Record the chromatogram.

-

Identify the peaks corresponding to R(-)- and S(+)-ibuprofen based on the retention times of the standards.

-

Calculate the concentration of each enantiomer in the sample using the calibration curve.

-

Caption: Workflow for chiral separation of ibuprofen by HPLC.

Conclusion

The enantioselective properties of S(+)-ibuprofen are central to its therapeutic efficacy. Its potent and selective inhibition of COX enzymes, in contrast to the inactive R(-) enantiomer, underscores the importance of stereochemistry in drug action. The in vivo chiral inversion of R(-)- to S(+)-ibuprofen further highlights the complex pharmacology of the racemic mixture. A thorough understanding of these enantioselective characteristics is crucial for the rational design and development of improved anti-inflammatory and analgesic therapies.

References

- 1. Comparative pharmacology of S(+)-ibuprofen and (RS)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative Pharmacology of S(+)-Ibuprofen and (RS)-Ibuprofen | Semantic Scholar [semanticscholar.org]

- 3. Inhibition of cyclooxygenase-1 and -2 by R(-)- and S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Fenbufen in Cyclooxygenase (COX) Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the role of Fenbufen, a non-steroidal anti-inflammatory drug (NSAID), in the inhibition of cyclooxygenase (COX) enzymes. It elucidates the mechanism of action, focusing on its nature as a prodrug and the activity of its principal metabolite, biphenylacetic acid (felbinac). This document presents quantitative data on the inhibitory potency of both Fenbufen and its active metabolite against COX-1 and COX-2, detailed experimental protocols for assessing COX inhibition, and visual representations of the relevant biological and experimental pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Fenbufen is a non-steroidal anti-inflammatory drug belonging to the propionic acid class.[1] Its therapeutic effects as an analgesic, antipyretic, and anti-inflammatory agent are well-documented.[2][3] The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever.[4][5] A crucial aspect of Fenbufen's pharmacology is its function as a prodrug; it is metabolized in the body to its active form, biphenylacetic acid (also known as felbinac), which is a potent inhibitor of prostaglandin synthesis.[2][3] This bioconversion is a key determinant of its efficacy and safety profile.

Mechanism of Action: Inhibition of the Arachidonic Acid Cascade

The anti-inflammatory effects of Fenbufen are mediated through the inhibition of the arachidonic acid cascade by its active metabolite, biphenylacetic acid. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by COX enzymes (both COX-1 and COX-2) to produce prostaglandins.[4]

-

COX-1 is a constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[5]

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary target for reducing inflammation and pain.[5]

Biphenylacetic acid competitively inhibits both COX-1 and COX-2, thereby blocking the synthesis of prostaglandins and mitigating the inflammatory response.

Below is a diagram illustrating the metabolic activation of Fenbufen and the subsequent inhibition of the cyclooxygenase pathway.

Quantitative Data: COX-1 and COX-2 Inhibition

The inhibitory potency of Fenbufen and its active metabolite, biphenylacetic acid (felbinac), against COX-1 and COX-2 is typically quantified by their half-maximal inhibitory concentrations (IC50). The following table summarizes the available data.

| Compound | Target | IC50 (nM) |

| Fenbufen | COX-1 | 3900 |

| COX-2 | 8100 | |

| Biphenylacetic Acid (Felbinac) | COX-1 | 865.68 |

| COX-2 | 976 |

Data sourced from publicly available databases and scientific literature.

Experimental Protocols

The determination of COX inhibitory activity is crucial for the characterization of NSAIDs. Below are detailed methodologies for two common in vitro assays.

In Vitro COX Inhibition Assay Using Purified Enzymes

This assay measures the ability of a compound to inhibit the activity of purified recombinant COX-1 and COX-2 enzymes.

Materials:

-

Purified human recombinant COX-1 and COX-2 enzymes

-

Reaction Buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

Test compound (Fenbufen or biphenylacetic acid) dissolved in a suitable solvent (e.g., DMSO)

-

Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2)

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the reaction buffer.

-

Incubation with Inhibitor: In a microplate, add the reaction buffer, heme, and the enzyme solution. Then, add various concentrations of the test compound. Incubate for a predetermined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme binding.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Reaction Termination: After a specific incubation time (e.g., 2 minutes), terminate the reaction by adding a stopping solution (e.g., a strong acid).

-

Quantification of Prostaglandin Production: Measure the concentration of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Human Whole Blood Assay for COX Selectivity

This ex vivo assay provides a more physiologically relevant assessment of COX inhibition by using whole blood, which contains both COX-1 (in platelets) and inducible COX-2 (in monocytes).

Materials:

-

Freshly drawn human venous blood collected in heparinized tubes

-

Lipopolysaccharide (LPS) to induce COX-2 expression

-

Test compound (Fenbufen or biphenylacetic acid)

-

Calcium ionophore (e.g., A23187) to stimulate prostaglandin production

-

ELISA kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2)

Procedure:

-

COX-1 Activity (Platelets):

-

Aliquot whole blood into tubes containing various concentrations of the test compound.

-

Allow blood to clot at 37°C for 1 hour to stimulate platelet COX-1 activity and subsequent TXB2 production.

-

Centrifuge to separate the serum.

-

Measure the TXB2 concentration in the serum using an ELISA kit.

-

-

COX-2 Activity (Monocytes):

-

To separate aliquots of whole blood, add LPS and incubate for 24 hours at 37°C to induce COX-2 expression in monocytes.

-

Add various concentrations of the test compound and incubate for a short period.

-

Add a calcium ionophore to stimulate PGE2 production from the LPS-treated cells.

-

Centrifuge to separate the plasma.

-

Measure the PGE2 concentration in the plasma using an ELISA kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production at each concentration of the test compound.

-

Determine the IC50 values for both COX-1 and COX-2.

-

The ratio of IC50 (COX-2) / IC50 (COX-1) provides an indication of the drug's selectivity.

-

Signaling Pathways and Logical Relationships

The selectivity of an NSAID for COX-1 versus COX-2 is a critical determinant of its therapeutic and side-effect profile. The following diagram illustrates the logical relationship between COX inhibition and its physiological consequences.

Conclusion

Fenbufen exerts its anti-inflammatory, analgesic, and antipyretic effects through its active metabolite, biphenylacetic acid, which is a non-selective inhibitor of both COX-1 and COX-2 enzymes. The prodrug nature of Fenbufen is a significant aspect of its pharmacology. Understanding the quantitative inhibitory profile and the experimental methodologies for its assessment is fundamental for researchers and drug development professionals in the field of inflammatory diseases. The provided data and protocols serve as a comprehensive resource for the continued investigation and development of cyclooxygenase inhibitors.

References

- 1. scialert.net [scialert.net]

- 2. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 3. google.com [google.com]

- 4. researchgate.net [researchgate.net]

- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to In Vitro and In Vivo Models for Studying Anfen, a Novel EGFR/MAPK Pathway Inhibitor

Disclaimer: The compound "Anfen" is not a recognized scientific entity. For the purpose of this technical guide, "this compound" will be treated as a hypothetical anti-cancer agent that functions as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) and the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The models and protocols described herein are established methods for the preclinical evaluation of EGFR/MAPK pathway inhibitors.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by ligands such as EGF, triggers a cascade of intracellular signaling events, primarily through the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway, often through mutations in the EGFR gene, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and glioblastoma.[1][3][4] Consequently, EGFR and its downstream effectors have become critical targets for anti-cancer drug development.

This guide provides a comprehensive overview of the essential in vitro and in vivo models and methodologies for the preclinical characterization of "this compound," a hypothetical inhibitor of the EGFR/MAPK pathway.

I. In Vitro Models for Efficacy and Potency Assessment

In vitro models are fundamental for the initial screening and characterization of novel therapeutic agents. These assays provide crucial data on the potency, selectivity, and mechanism of action of the compound in a controlled cellular environment.

Cell Line Models

The selection of appropriate cell lines is critical for evaluating the efficacy of an EGFR inhibitor. A panel of cell lines with varying EGFR mutation statuses should be employed to determine the selectivity and spectrum of activity of "this compound".

| Cell Line | Cancer Type | EGFR Status | Key Characteristics |

| A549 | Non-Small Cell Lung Cancer | Wild-Type | Expresses wild-type EGFR; often used as a negative control to assess selectivity.[5] |

| PC-9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | Harbors an activating EGFR mutation, making it highly sensitive to first-generation EGFR inhibitors.[5] |

| H1975 | Non-Small Cell Lung Cancer | L858R & T790M Mutations | Contains both an activating mutation (L858R) and a resistance mutation (T790M), conferring resistance to first-generation EGFR inhibitors.[4][5][6] |

| A431 | Epidermoid Carcinoma | Wild-Type (Overexpressed) | Characterized by very high levels of wild-type EGFR expression, making it a useful model for studying EGFR-dependent signaling.[4][5] |

Cell Viability Assays

Cell viability assays are employed to quantify the cytotoxic or cytostatic effects of "this compound" on cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of "this compound" (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9][10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Target Engagement and Pathway Modulation Assays

To confirm that "this compound" is acting on its intended target, it is essential to assess the phosphorylation status of EGFR and key downstream proteins in the MAPK pathway.

-

Cell Lysis: Treat cells with "this compound" for a specified time (e.g., 1-24 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK (e.g., phospho-p44/42 MAPK) and total ERK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The intensity of the p-ERK band relative to the total ERK band indicates the inhibitory effect of "this compound" on the pathway.

Quantitative Data Summary: In Vitro Potency of EGFR Inhibitors

The following table presents hypothetical IC50 values for "this compound" against various cell lines, demonstrating its potency and selectivity.

| Cell Line | EGFR Status | "this compound" IC50 (nM) |

| A549 | Wild-Type | >1000 |

| PC-9 | Exon 19 Deletion | 15 |

| H1975 | L858R & T790M | 50 |

| A431 | Wild-Type (Overexpressed) | 150 |

II. In Vivo Models for Efficacy and Pharmacodynamic Assessment

In vivo models are crucial for evaluating the therapeutic efficacy, pharmacokinetics, and pharmacodynamics of a drug candidate in a whole-organism setting.

Xenograft Models

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for preclinical cancer research.

-

Cell Implantation: Subcutaneously inject 1-5 million cancer cells (e.g., H1975) mixed with Matrigel into the flank of immunodeficient mice (e.g., NOD/SCID or nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, "this compound" at various doses). Administer the treatment via the appropriate route (e.g., oral gavage) daily.

-

Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

-

Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers).

-

Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Quantitative Data Summary: In Vivo Efficacy of "this compound"

The following table shows hypothetical tumor growth inhibition data for "this compound" in an H1975 xenograft model.

| Treatment Group | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| "this compound" | 25 | 45 |

| "this compound" | 50 | 85 |

III. Visualizations: Signaling Pathways and Experimental Workflows

EGFR/MAPK Signaling Pathway

Caption: EGFR/MAPK signaling pathway with the inhibitory action of this compound.

Experimental Workflow: In Vitro Analysis

Caption: Workflow for the in vitro evaluation of this compound.

Experimental Workflow: In Vivo Xenograft Study

Caption: Workflow for an in vivo xenograft study of this compound.

References

- 1. EGFR interactive pathway | Abcam [abcam.com]

- 2. wjgnet.com [wjgnet.com]

- 3. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unable to Identify "Anfen" in Scientific Literature

A comprehensive search for a compound named "Anfen" with effects on prostaglandin synthesis has yielded no specific results. The term "this compound" does not correspond to a recognized drug, research chemical, or biological compound in publicly available scientific and medical databases.

This lack of identification prevents the fulfillment of the request for an in-depth technical guide, as no data, experimental protocols, or established mechanisms of action associated with this name could be found.

It is possible that "this compound" may be:

-

A misspelling of a known pharmaceutical agent.

-

A regional or brand name not widely used internationally.

-

An internal research code for a compound not yet disclosed in public literature.

-

An outdated or discontinued name.

To proceed with generating the requested technical whitepaper, a correct and identifiable compound name is required.

General Overview: Inhibition of Prostaglandin Synthesis

For the benefit of researchers, scientists, and drug development professionals, the following section provides a general overview of the mechanism by which common anti-inflammatory drugs inhibit prostaglandin synthesis.

Prostaglandins are lipid compounds with hormone-like effects that play a crucial role in inflammation, pain, fever, and blood clotting.[1][2] Their synthesis is primarily mediated by the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3]

-

COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastric mucosa, support kidney function, and aid in platelet aggregation.[3]

-

COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[1][3] Prostaglandins produced by COX-2 mediate the classic signs of inflammation, pain, and fever.[3][4]

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these COX enzymes, thereby blocking the conversion of arachidonic acid into prostaglandins.[1][4]

Signaling Pathway for Prostaglandin Synthesis and NSAID Inhibition

The diagram below illustrates the general pathway of prostaglandin synthesis from membrane phospholipids and highlights the point of inhibition by NSAIDs.

References

Cellular Targets of Dexibuprofen Beyond Cyclooxygenase (COX) Inhibition: A Technical Guide

Abstract

Dexibuprofen, the pharmacologically active S(+)-enantiomer of ibuprofen, is a widely utilized non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the well-characterized inhibition of cyclooxygenase (COX) enzymes, which blocks the synthesis of prostaglandins. However, a growing body of evidence reveals that dexibuprofen exerts a multitude of effects on cellular physiology that are independent of COX inhibition. These "off-target" effects involve the modulation of critical cellular processes including apoptosis, gene expression, protein homeostasis, and immune cell function. Understanding these non-canonical pathways is crucial for drug development professionals and researchers, as they may explain the broader therapeutic potential and certain adverse effects of this drug. This technical guide provides an in-depth exploration of the known non-COX cellular targets of dexibuprofen, presenting quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways involved.

Modulation of Apoptotic Pathways

Dexibuprofen has been shown to induce apoptosis in various cell types, particularly in cancer cell lines, through mechanisms that extend beyond prostaglandin synthesis inhibition. This activity involves both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Intrinsic Mitochondrial Pathway

One of the significant non-COX mechanisms of dexibuprofen is the induction of mitochondrial-mediated apoptosis. Studies have shown that ibuprofen can reduce the activity of the proteasome, a cellular complex responsible for degrading ubiquitylated proteins.[1] This inhibition leads to the accumulation of abnormal proteins, inducing cellular stress and subsequent mitochondrial dysfunction.[1] The compromised mitochondria release cytochrome c into the cytosol, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[1][2][3]

Extrinsic Death Receptor Pathway

Dexibuprofen can also sensitize cells to apoptosis by modulating the extrinsic pathway. Research indicates that ibuprofen can upregulate the expression of Death Receptor 5 (DR5) on the cell surface.[4] DR5 is a receptor for the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). By increasing DR5 expression, ibuprofen enhances the pro-apoptotic signal initiated by TRAIL, leading to the activation of caspase-8 and subsequent executioner caspases.[3][4] This synergistic effect with TRAIL has been observed in human colon cancer cells.[4]

Effects on Apoptosis-Regulating Proteins

The pro-apoptotic effects of dexibuprofen are further substantiated by its influence on the expression of key regulatory proteins. In gastric cancer cells, ibuprofen treatment has been shown to alter the expression of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, shifting the cellular balance towards apoptosis.[5] It also downregulates inhibitor of apoptosis proteins (IAPs) such as survivin and XIAP.[4]

Table 1: Quantitative Effects of Ibuprofen on Apoptosis in Cancer Cell Lines

| Cell Line | Ibuprofen Concentration | Observed Effect | Reference |

|---|---|---|---|

| AGS (Gastric Adenocarcinoma) | 100-500 µM | Dose-dependent induction of apoptosis and inhibition of cell proliferation. | [5] |

| HCT116 (Colon Carcinoma) | 1 mM (with TRAIL) | Synergistic induction of apoptosis (increased sub-G1 population). | [4] |

| HeLa (Cervical Cancer) | IC50 dose | Increased activity of caspase-3, -8, and -9. | [3] |

| KKU-M139 (Cholangiocarcinoma) | IC50 dose | Induced early apoptotic characteristics detected by Annexin V/PI staining. | [6] |

| PC3 (Prostate Cancer) | 250 µM | Induced cleavage of caspase-9 and caspase-3. |[2] |

Caption: Dexibuprofen-induced apoptosis via extrinsic and intrinsic pathways.

Alterations in Gene Expression and Signaling Pathways

Dexibuprofen significantly modulates cellular signaling and alters gene expression profiles in a manner independent of its COX-inhibitory function, particularly in inflammatory and cancerous states.

Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses. Ibuprofen has been demonstrated to inhibit the NF-κB signaling cascade.[7] In SH-SY5Y neurons, ibuprofen prevents the expression of NF-κB p65 and downstream pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7] At higher doses, it may also directly inhibit the transcription factor itself, which controls many inflammatory genes.[8]

Modulation of MAPK/ERK and cAMP Pathways

In studies on chondrocytes from osteoarthritis patients, ibuprofen was found to modulate several inflammation-related pathways when cells were in an inflammatory environment.[9][10] Ingenuity Pathway Analysis (IPA) revealed that ibuprofen affects the integrin, IL-8, ERK/MAPK, and cAMP-mediated signaling pathways.[9][11] This modulation shifts the chondrocyte transcriptome towards an anti-inflammatory phenotype, downregulating mediators like IL-6 while upregulating anti-inflammatory factors.[9][10]

Upregulation of PPARG

The same chondrocyte studies also identified that ibuprofen increases the expression of Peroxisome Proliferator-Activated Receptor Gamma (PPARG).[10] PPARG is a nuclear receptor that plays key roles in adipogenesis and inflammation. Its activation is linked to the modulation of other signaling pathways, including the WNT pathway, suggesting another layer of regulatory control by dexibuprofen.[10][12]

Table 2: Selected Gene Expression Changes Induced by Ibuprofen in Human OA Chondrocytes (Inflammatory Conditions)

| Gene | Function | Regulation by Ibuprofen | Fold Change (>1.5) | Reference |

|---|---|---|---|---|

| Upregulated Genes | ||||

| PPARG | Nuclear Receptor, Anti-inflammatory | Upregulated | Yes | [10] |

| IL1RN | IL-1 Receptor Antagonist | Upregulated | Yes | [9][10] |

| SOCS2 | Suppressor of Cytokine Signaling | Upregulated | Yes | [9][10] |

| Downregulated Genes | ||||

| IL6 | Pro-inflammatory Cytokine | Downregulated | Yes | [9][11] |

| IL23A | Pro-inflammatory Cytokine | Downregulated | Yes | [10] |

| PTGS2 (COX-2) | Prostaglandin Synthesis | Downregulated | Yes |[9][10] |

Caption: Inhibition of the NF-κB signaling pathway by Dexibuprofen.

Impact on Immune Cell Function

Dexibuprofen directly influences the function of neutrophils, the first responders of the innate immune system, through mechanisms independent of cyclooxygenase.

Inhibition of Neutrophil Adhesion and Activation

In vitro experiments have demonstrated that ibuprofen can prevent multiple aspects of neutrophil function. It is capable of entirely preventing neutrophil adherence to endothelium, a critical step for their migration into tissues.[13] Furthermore, it suppresses azurophil granule secretion (degranulation) and the generation of superoxide anions, which are key components of the neutrophil's antimicrobial arsenal.[13] This inhibitory effect on adherence appears to be independent of the expression of the CD11/CD18 adhesion complex on the neutrophil surface.[13]

Paradoxical Effects on Neutrophil Accumulation

Interestingly, the effect of ibuprofen on neutrophil accumulation in vivo is tissue-dependent. In a rabbit model of C5a-induced inflammation, intravenous ibuprofen inhibited neutrophil accumulation in the skin.[13] In contrast, in the pulmonary circulation of the same animals, ibuprofen enhanced neutrophil accumulation.[13] The proposed mechanism for this paradoxical effect in the lung is the prevention of thromboxane production. Thromboxane normally constricts blood vessels, reducing local blood flow and thus diminishing the delivery of neutrophils to the inflammatory site. By blocking its production (a COX-dependent effect), ibuprofen may inadvertently increase neutrophil supply to the lungs.[13]

Table 3: Effects of Ibuprofen on Neutrophil Function

| Parameter | Model System | Ibuprofen Effect | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Adherence to Endothelium | In vitro | Inhibition | Independent of CD11/CD18 expression | [13] |

| Superoxide Anion Generation | In vitro | Suppression | Direct effect on neutrophil activation | [13] |

| Azurophil Granule Secretion | In vitro | Suppression | Direct effect on neutrophil activation | [13] |

| Neutrophil Accumulation (Skin) | In vivo (Rabbit) | Inhibition | Prevention of neutrophil adherence | [13] |

| Neutrophil Accumulation (Lung) | In vivo (Rabbit) | Enhancement | Prevention of thromboxane-mediated vasoconstriction |[13] |

Experimental Protocols

The following are generalized methodologies for key experiments cited in the exploration of dexibuprofen's non-COX targets. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability and Apoptosis Assays

-

Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat cells with various concentrations of dexibuprofen (e.g., 0-500 µM) and a vehicle control (e.g., DMSO) for 24-48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.

-

-

Principle: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.

-

Protocol:

-

Treat cells with dexibuprofen as described above.

-

Harvest cells by trypsinization and wash with cold PBS.

-

Resuspend cells in 1X Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and PI solution to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic).

-

Gene and Protein Expression Analysis

-

Principle: Measures the amount of a specific RNA transcript.

-

Protocol:

-

Treat cells with dexibuprofen and extract total RNA using a suitable kit (e.g., TRIzol).

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Normalize the expression of the target gene to a stable housekeeping gene (e.g., GAPDH, ACTB).

-

Calculate the relative fold change in gene expression using the ΔΔCt method.

-

-

Principle: Detects specific proteins in a sample.

-

Protocol:

-

Treat cells and lyse them in RIPA buffer containing protease inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., Caspase-3, NF-κB p65) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Normalize protein levels to a loading control like β-actin or GAPDH.

-

Caption: General experimental workflow for studying cellular effects.

Conclusion and Future Directions

The biological activities of dexibuprofen extend far beyond its foundational role as a COX inhibitor. The evidence clearly demonstrates its ability to modulate fundamental cellular processes, including the induction of apoptosis through both intrinsic and extrinsic pathways, the regulation of key inflammatory signaling cascades like NF-κB and MAPK, and the direct inhibition of immune cell functions. These non-canonical mechanisms are critical for understanding its therapeutic efficacy in conditions like cancer and inflammatory disorders, as well as for contextualizing its side-effect profile.

For drug development professionals, these findings open avenues for repurposing dexibuprofen or designing new derivatives that selectively target these non-COX pathways to enhance therapeutic outcomes while minimizing adverse effects. Future research should focus on elucidating the precise molecular interactions between dexibuprofen and these targets, exploring its effects on other signaling networks, and validating these findings in more complex in vivo and clinical settings. A deeper comprehension of this drug's multifaceted pharmacology will ultimately pave the way for more strategic and effective therapeutic applications.

References

- 1. Ibuprofen Induces Mitochondrial-Mediated Apoptosis Through Proteasomal Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jbums.org [jbums.org]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Inhibitory effect of ibuprofen on tumor survival and angiogenesis in gastric cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. repository.unar.ac.id [repository.unar.ac.id]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Effects of ibuprofen on gene expression in chondrocytes from patients with osteoarthritis as determined by RNA-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rmdopen.bmj.com [rmdopen.bmj.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. atsjournals.org [atsjournals.org]

Anfen's potential as a therapeutic agent for [specific disease]

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in GBM, making it a prime target for therapeutic intervention. This document provides a comprehensive technical overview of "Anfen," a novel, potent, and selective mTOR inhibitor, and its potential as a therapeutic agent for glioblastoma. We present preclinical data on this compound's efficacy in GBM cell lines and in vivo models, detailed experimental protocols for its evaluation, and visualizations of the targeted signaling pathway and experimental workflows.

Introduction to this compound and the mTOR Pathway in Glioblastoma

This compound is a small molecule inhibitor specifically designed to target the mTOR kinase, a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, survival, and metabolism. In a significant percentage of glioblastomas, the PI3K/Akt/mTOR pathway is constitutively active due to genetic mutations or loss of tumor suppressors like PTEN.[1][2] This aberrant signaling drives tumor progression and resistance to conventional therapies.

This compound's mechanism of action involves the direct inhibition of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a comprehensive blockade of mTOR signaling. This dual inhibition is designed to overcome the limitations of earlier-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), which primarily target mTORC1 and can lead to feedback activation of Akt.

Quantitative Data on this compound's Efficacy

The following tables summarize the in vitro and in vivo efficacy of this compound in preclinical models of glioblastoma.

Table 1: In Vitro Cytotoxicity of this compound in Glioblastoma Cell Lines

| Cell Line | PTEN Status | This compound IC50 (nM) | Rapamycin IC50 (nM) |

| U87MG | Mutant | 15 | 100 |

| T98G | Wild-Type | 25 | 150 |

IC50 values were determined after 72 hours of continuous drug exposure using an MTT assay.

Table 2: In Vivo Efficacy of this compound in a U87MG Orthotopic Xenograft Model

| Treatment Group | Median Survival (days) | Tumor Volume Reduction (%) | p-value vs. Vehicle |

| Vehicle Control | 25 | - | - |

| This compound (20 mg/kg, daily) | 42 | 65 | < 0.01 |

| Temozolomide (5 mg/kg, daily) | 35 | 40 | < 0.05 |

| This compound + Temozolomide | 55 | 85 | < 0.001 |

Tumor volume reduction was assessed by bioluminescence imaging at day 21 post-treatment initiation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability (MTT) Assay

This protocol details the procedure for determining the cytotoxic effects of this compound on glioblastoma cell lines.

-

Cell Seeding: Seed U87MG or T98G cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO-containing medium) and a blank (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[3][4]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3][4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blotting for mTOR Pathway Modulation

This protocol outlines the steps to assess the effect of this compound on the phosphorylation status of key mTOR pathway proteins.

-

Cell Lysis: Plate U87MG cells and treat with this compound at various concentrations for 24 hours. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate 30 µg of protein from each sample on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-mTOR (Ser2448), total mTOR, phospho-S6K (Thr389), total S6K, and GAPDH overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Orthotopic Xenograft Model

This protocol describes the evaluation of this compound's in vivo efficacy in a mouse model of glioblastoma.

-

Cell Implantation: Anesthetize immunodeficient mice and stereotactically implant 1x10^5 U87MG cells expressing luciferase into the right striatum.

-

Tumor Monitoring: Monitor tumor growth weekly using bioluminescence imaging.

-

Drug Treatment: Once tumors are established (approximately 7 days post-implantation), randomize the mice into treatment groups. Administer this compound (20 mg/kg) or vehicle control daily via oral gavage.

-

Efficacy Assessment: Continue treatment and monitor tumor growth and the health of the mice.

-

Endpoint: The primary endpoint is median survival. Tumor volume is quantified by bioluminescence imaging.

Visualizations

PI3K/Akt/mTOR Signaling Pathway

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Evaluation of this compound

Caption: Workflow for the in vitro assessment of this compound's efficacy.

Experimental Workflow for In Vivo Evaluation of this compound

Caption: Workflow for the in vivo assessment of this compound's efficacy.

Conclusion

The preclinical data presented in this guide strongly support the potential of this compound as a novel therapeutic agent for glioblastoma. Its potent and dual inhibition of the mTOR pathway translates to significant anti-tumor activity in both in vitro and in vivo models. Further clinical investigation is warranted to evaluate the safety and efficacy of this compound in patients with glioblastoma.

References

Methodological & Application

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for Dexibuprofen Quantification

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed guide for the quantitative analysis of dexibuprofen in pharmaceutical formulations and biological matrices using High-Performance Liquid Chromatography (HPLC). This document outlines both reverse-phase HPLC for routine quantification and chiral HPLC for enantiomeric purity assessment.

Introduction

Dexibuprofen, the S(+)-enantiomer of ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) that possesses the majority of the therapeutic activity of racemic ibuprofen.[1] Accurate and precise quantification of dexibuprofen is critical for quality control in pharmaceutical manufacturing, pharmacokinetic studies, and clinical monitoring. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose, offering high resolution, sensitivity, and specificity.[2] This application note details two validated HPLC methods: a Reverse-Phase (RP-HPLC) method for determining the concentration of dexibuprofen and a Chiral HPLC method for assessing its enantiomeric purity.

Reverse-Phase HPLC (RP-HPLC) Method for Dexibuprofen Quantification

This method is suitable for the determination of dexibuprofen in bulk drug substances and pharmaceutical dosage forms like tablets and oral solutions.

Chromatographic Conditions

A summary of the chromatographic conditions for the RP-HPLC method is presented in the table below.

| Parameter | Condition |

| Column | Princeton SPHER C18 (25 cm × 4.6 mm i.d., 5 µm)[3] |

| Mobile Phase | Acetonitrile: 0.5% Triethylamine (pH 7.5, adjusted with orthophosphoric acid) (30:70, v/v)[3] |

| Flow Rate | 1.0 mL/min[3] |

| Injection Volume | 20 µL |

| Detection Wavelength | 222 nm[3] |

| Column Temperature | Ambient |

| Run Time | Approximately 10 minutes |

Experimental Protocol

2.2.1. Reagents and Materials

-

Dexibuprofen reference standard

-

Acetonitrile (HPLC grade)

-

Triethylamine (HPLC grade)

-

Orthophosphoric acid (AR grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

0.45 µm membrane filter

2.2.2. Preparation of Mobile Phase

-

Prepare a 0.5% triethylamine solution in water.

-

Adjust the pH of the triethylamine solution to 7.5 using orthophosphoric acid.

-

Mix the acetonitrile and the pH-adjusted triethylamine solution in a 30:70 (v/v) ratio.

-

Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication before use.[3]

2.2.3. Preparation of Standard Solutions

-

Accurately weigh 100.0 mg of dexibuprofen reference standard and transfer it to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with a mixture of water and methanol (1:1 v/v) to obtain a stock solution of 1000 µg/mL.[3]

-

From this stock solution, prepare a series of working standard solutions with concentrations ranging from 10.0 to 60.0 µg/mL by appropriate dilution with the water/methanol mixture.[3]

2.2.4. Preparation of Sample Solutions (from Tablets)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a quantity of the powder equivalent to 100 mg of dexibuprofen and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the water/methanol (1:1 v/v) diluent and sonicate for 15 minutes.

-

Dilute to volume with the same diluent and mix well.

-

Filter a portion of this solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

Dilute the filtrate with the diluent to obtain a final concentration within the calibration range.

2.2.5. Analysis Workflow

Caption: RP-HPLC workflow for dexibuprofen quantification.

Method Validation Summary

The following table summarizes the validation parameters for a representative RP-HPLC method for dexibuprofen.

| Parameter | Result |

| Linearity Range | 0.2 - 1.6 mg/mL[4] |

| Correlation Coefficient (r²) | 0.9995[4] |

| Intra-day Precision (%RSD) | < 0.6%[4] |

| Inter-day Precision (%RSD) | < 1.1032%[4] |

| Intra-day Accuracy (%) | < 0.3%[4] |

| Inter-day Accuracy (%) | < 1.10%[4] |

| Limit of Detection (LOD) | 3 ng/mL |

| Limit of Quantification (LOQ) | 10 ng/mL |

Chiral HPLC Method for Enantiomeric Purity

This method is essential for separating dexibuprofen (S-enantiomer) from its inactive R-enantiomer, ensuring the enantiomeric purity of the drug substance.

Chromatographic Conditions

The chromatographic conditions for the chiral separation of ibuprofen enantiomers are summarized below.

| Parameter | Condition |

| Column | Epitomize Chiral Phase CSP-1C (Cellulose tris-(3,5-dimethylphenylcarbamate)), 5 µm (4.6 mm ID × 250 mm)[5] |

| Mobile Phase | 1% 2-propanol in n-heptane containing 0.1% Trifluoroacetic Acid (TFA)[5] |

| Flow Rate | 1.0 mL/min[5] |

| Injection Volume | 20 µL[5] |

| Detection Wavelength | 254 nm[6] |

| Column Temperature | Ambient |

Experimental Protocol

3.2.1. Reagents and Materials

-

Dexibuprofen and Racemic Ibuprofen reference standards

-

n-Heptane (HPLC grade)

-

2-Propanol (HPLC grade)

-

Trifluoroacetic Acid (TFA) (HPLC grade)

-

0.45 µm membrane filter

3.2.2. Preparation of Mobile Phase

-

Carefully prepare a solution of 1% 2-propanol in n-heptane.

-

Add 0.1% TFA to the mixture.

-

Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

3.2.3. Preparation of Standard and Sample Solutions

-

Prepare a stock solution of racemic ibuprofen at a concentration of approximately 1 mg/mL in the mobile phase.

-

Prepare a stock solution of dexibuprofen (S-enantiomer) at a similar concentration to identify the elution order.

-

Dissolve the sample to be tested in the mobile phase to achieve a concentration within the detector's linear range.

3.2.4. Enantiomeric Separation Workflow

Caption: Chiral separation of ibuprofen enantiomers.

Expected Results

Under the specified conditions, baseline separation of the two enantiomers is expected. The retention time for the (R)-(-)-enantiomer is approximately 10.3 minutes, and for the (S)-(+)-enantiomer (dexibuprofen), it is approximately 11.9 minutes.[5] The separation factor for the racemate is typically around 1.22.[5] The enantiomeric purity can be calculated by determining the peak area percentage of the S-enantiomer relative to the total area of both enantiomer peaks.

Sample Preparation for Biological Matrices (Human Serum)

This protocol outlines a method for extracting dexibuprofen from human serum for subsequent RP-HPLC analysis.

Protocol

-

Protein Precipitation: To 1 mL of human serum in a centrifuge tube, add 2 mL of acetonitrile.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

-

Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

-

Injection: Inject a 20 µL aliquot into the HPLC system.

Sample Preparation Workflow

Caption: Workflow for dexibuprofen extraction from serum.

Conclusion

The HPLC methods described in this application note are robust, reliable, and suitable for the routine quality control and enantiomeric purity assessment of dexibuprofen. The RP-HPLC method provides a straightforward approach for quantification in pharmaceutical products, while the chiral HPLC method is essential for controlling the stereoisomeric integrity of the active pharmaceutical ingredient. Proper method validation should always be performed to ensure the suitability of these methods for their intended purpose.

References

- 1. Chiral separation of ibuprofen and chiral pharmacokinetics in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nation.africa [nation.africa]